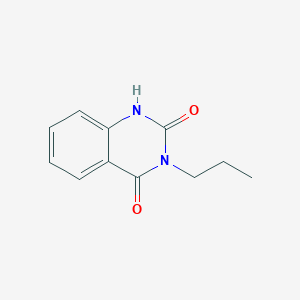

3-propyl-1H-quinazoline-2,4-dione

Description

Properties

IUPAC Name |

3-propyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFPYJFLBNZMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028374 | |

| Record name | 3-Propyl-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20297-19-2 | |

| Record name | 3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Propyl 1h Quinazoline 2,4 Dione and Its Analogues

Strategic Approaches to the Core Quinazoline-2,4-dione Scaffold Synthesis

The construction of the quinazoline-2,4-dione ring system can be achieved through several convergent and efficient synthetic routes. The choice of starting material—whether it be a 2-aminobenzamide (B116534) derivative, isatoic anhydride (B1165640), or an anthranilic acid ester—dictates the subsequent cyclization strategy. These methods are designed to build the heterocyclic ring by forming the crucial urea (B33335) or carbamate-like functionality that defines the dione (B5365651) structure.

2-Aminobenzamides are versatile precursors for quinazoline-2,4-dione synthesis as they already contain the core benzamide (B126) structure. The primary challenge lies in the introduction of the C2-carbonyl group and subsequent cyclization. This is typically achieved through reactions with various carbonylating agents.

A traditional and effective method for the ring closure of 2-aminobenzamides involves the use of phosgene (B1210022) or its safer solid surrogate, triphosgene (B27547). nih.govgoogle.com This approach treats a 2-aminobenzamide with the carbonylating agent, often in the presence of a base, to facilitate an intramolecular cyclization to form the quinazoline-2,4-dione ring. For instance, amides derived from isatoic anhydride can be ring-closed using triphosgene to yield quinazolinediones in good yields. nih.gov While highly efficient, the toxicity of phosgene necessitates careful handling and has driven the development of alternative methods. researchgate.net One-pot synthesis methods have been developed where isatoic anhydride is first reacted with a primary amine, and the resulting intermediate is then treated with triphosgene and a base to yield the desired quinazoline-2,4-dione derivative under mild, room-temperature conditions. google.com

Reflecting a shift towards greener chemistry, carbon dioxide (CO₂) has been successfully employed as an ideal, non-toxic C1 carbonyl source for synthesizing quinazoline-2,4-diones. acs.orgresearchgate.net An unprecedented metal-free protocol has been developed for the synthesis of both N-unsubstituted and N3-substituted quinazoline-2,4(1H,3H)-diones from 2-aminobenzamides and CO₂ at atmospheric pressure and room temperature. acs.org This method is noted for its eco-friendliness, broad substrate tolerance, and scalability. acs.org The reaction proceeds efficiently for a variety of functional groups at the N3-position, including alkyl and aryl groups, making it a practical approach for creating diverse libraries of these compounds. acs.org The chemical fixation of CO₂ into 2-aminobenzonitriles has also emerged as a powerful strategy for producing the quinazoline-2,4-dione scaffold. researchgate.netmdpi.com Various catalytic systems, including ionic liquids and superbases like DBU, have been shown to facilitate this transformation efficiently. researchgate.netmdpi.com

Table 1: Synthesis of N3-Substituted Quinazoline-2,4(1H,3H)-diones via CO₂ Fixation

| Entry | 2-Aminobenzamide Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-amino-N-propylbenzamide | CO₂ (1 atm), DBU, DMSO, 25 °C | 3-propyl-1H-quinazoline-2,4-dione | Excellent | acs.org |

| 2 | 2-amino-N-benzylbenzamide | CO₂ (1 atm), DBU, DMSO, 25 °C | 3-benzyl-1H-quinazoline-2,4-dione | 99% | acs.org |

| 3 | 2-amino-N-(furan-2-ylmethyl)benzamide | CO₂ (1 atm), DBU, DMSO, 25 °C | 3-(furan-2-ylmethyl)-1H-quinazoline-2,4-dione | 99% | acs.org |

| 4 | 2-amino-N-(4-bromo-2-fluorobenzyl)-4-chlorobenzamide | CO₂ (1 atm), DBU, DMSO, 25 °C | 3-(4-bromo-2-fluorobenzyl)-7-chloro-1H-quinazoline-2,4-dione | 98% | acs.org |

A facile and rapid one-pot synthesis of quinazoline-2,4-diones has been developed using 4-dimethylaminopyridine (B28879) (DMAP) as a metal-free catalyst. acs.orgnih.gov In this method, a 2-aminobenzamide is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), which serves as the carbonyl precursor. nih.govacs.orgnih.gov The DMAP catalyst activates the reaction, enabling the heterocyclization to proceed smoothly. acs.org This strategy is compatible with a wide variety of substrates and functional groups. acs.orgnih.gov The reaction can be performed under microwave heating or, for activated substrates, at room temperature, often providing the desired products in good to excellent yields without the need for column chromatography. acs.orgnih.gov

Table 2: DMAP-Catalyzed Synthesis of 3-Substituted Quinazoline-2,4-diones

| Entry | 2-Aminobenzamide Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | 2-amino-N-benzylbenzamide | (Boc)₂O, DMAP, CH₃CN, 150 °C, MW | 82% | acs.org |

| 2 | 2-amino-N-(4-methoxybenzyl)benzamide | (Boc)₂O, DMAP, CH₃CN, 25 °C | 91% | acs.org |

| 3 | 2-amino-N-(4-chlorobenzyl)benzamide | (Boc)₂O, DMAP, CH₃CN, 150 °C, MW | 75% | acs.org |

| 4 | 2-amino-N-butylbenzamide | (Boc)₂O, DMAP, CH₃CN, 150 °C, MW | 63% | acs.org |

Isatoic anhydride is a widely used and highly effective precursor for the synthesis of N3-substituted quinazoline-2,4-diones. nih.govgoogle.com The synthesis typically proceeds via a two-step, one-pot reaction. First, the isatoic anhydride reacts with a primary amine, such as propylamine (B44156), leading to the opening of the anhydride ring and the formation of a 2-aminobenzamide intermediate with the release of carbon dioxide. nih.govnih.gov This is followed by an intramolecular cyclization step. This cyclization can be induced by heating or by the addition of a carbonylating agent to form the final dione product. nih.govgoogle.com For example, reacting various primary amines with isatoic anhydride produces the corresponding 2-aminobenzamides in excellent yields (84-93%), which can then be cyclized. nih.gov This pathway is a straightforward method for introducing a wide variety of substituents at the N3 position. openmedicinalchemistryjournal.com

Anthranilic acid and its esters are fundamental starting materials for building the quinazoline-2,4-dione core. mdpi.comnih.gov One of the most common methods involves the reaction of anthranilic acid with urea at high temperatures, which serves as both the nitrogen and carbonyl source for the C2 and N3 positions. ijarsct.co.innih.gov

A more recent and versatile approach involves the annulation of substituted anthranilic esters with ureas. mdpi.comnih.govresearchgate.net For example, a novel route has been developed where anthranilic esters react with 1,1-dimethyl-3-(pyridin-2-yl) ureas. mdpi.com The process consists of the initial formation of an N-aryl-N'-pyridyl urea intermediate, which then undergoes cyclocondensation to afford the corresponding 3-substituted quinazoline-2,4-dione. mdpi.comnih.gov This metal-free reaction proceeds in moderate to good yields and is scalable, accommodating a range of electron-donating and electron-withdrawing groups on the anthranilate ring. mdpi.comnih.gov Another strategy involves a palladium-catalyzed tandem arylation-ester amidation sequence, where o-halo benzoates react with monoalkyl ureas to regioselectively form 3-N-alkyl isomers of quinazolinediones. organic-chemistry.org

Table 3: Annulation of Anthranilic Esters with Ureas to form 3-Substituted Quinazoline-2,4-diones

| Entry | Anthranilic Ester | Urea Derivative | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Ethyl 2-aminobenzoate | 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea | DMF, 150 °C | 70% | mdpi.com |

| 2 | Methyl 2-amino-5-bromobenzoate | 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea | DMF, 150 °C | 89% | mdpi.com |

| 3 | Methyl 2-amino-4,5-dimethoxybenzoate | 1,1-dimethyl-3-(4-methoxypyridin-2-yl)urea | DMF, 150 °C | 74% | mdpi.com |

| 4 | Ethyl 2-aminobenzoate | 1,1-dimethyl-3-(3,5-dimethylpyridin-2-yl)urea | DMF, 150 °C | 86% | mdpi.com |

Advanced Catalytic Systems and Green Chemistry Principles in Synthesis

Recent advancements in synthetic organic chemistry have emphasized the development of catalytic systems that are not only efficient but also adhere to the principles of green chemistry, such as reducing waste and avoiding hazardous reagents. mdpi.com These principles have been successfully applied to the synthesis of quinazoline-2,4-dione analogues.

Transition-metal-free synthesis offers a cost-effective and less toxic alternative for the formation of quinazoline (B50416) scaffolds. nih.gov A variety of organocatalysts and reagents have been employed to facilitate these transformations.

One notable metal-free approach involves the use of 4-dimethylaminopyridine (DMAP) as a catalyst for the one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate ((Boc)₂O). nih.gov This method uses (Boc)₂O as a carbonyl source and proceeds under mild, metal-free conditions. nih.gov Other strategies include iodine-catalyzed aerobic oxidative reactions and the use of reagents like phenyl isothiocyanate. nih.gov

Guanidine-based systems have also found utility in the synthesis of this heterocyclic core. For instance, tetramethylguanidine, a strong organic base, has been effectively used to facilitate the N-alkylation of pre-formed quinazolinediones. mdpi.com Furthermore, theoretical studies have highlighted the potential of guanidine-based superbases in promoting the utilization of carbon dioxide for the synthesis of quinazoline-2,4(1H, 3H)-diones, underscoring their role in green chemical fixation of CO₂. acs.org

| Catalyst/Reagent | Precursors | Key Features | Reference |

|---|---|---|---|

| DMAP | 2-Aminobenzamides, (Boc)₂O | Metal-free, one-pot synthesis, mild conditions. | nih.gov |

| Iodine | 2-Aminobenzophenones, Phenylisothiocyanates | Metal-free, oxidative C-N bond formation. | nih.gov |

| Tetramethylguanidine | Quinazolinediones, Alkyl Halides | Base-catalyzed N-alkylation. | mdpi.com |

| Guanidine (B92328) Superbases | 2-Aminobenzonitriles, CO₂ | Theoretical potential for CO₂ fixation. | acs.org |

Transition metal catalysis, particularly using palladium, remains a powerful and versatile tool for constructing the quinazoline-2,4-dione core. mdpi.com Palladium-catalyzed reactions often allow for the efficient formation of multiple bonds in a single step, including multicomponent reactions (MCRs). mdpi.com

A prominent strategy involves the palladium-catalyzed carbonylative transformation of organohalides, where carbon monoxide (CO) serves as an inexpensive C1 building block. mdpi.com For example, N-alkyl-substituted quinazolin-4(3H)-ones have been synthesized in good to excellent yields via a four-component reaction of 2-bromoanilines, amines, and orthoesters under CO pressure, catalyzed by a Pd(OAc)₂ system. mdpi.com

Another innovative palladium-catalyzed approach involves the three-component reaction of 2-iodoanilines, isocyanides, and atmospheric carbon dioxide (CO₂) to form N3-substituted quinazoline-2,4(1H,3H)-diones. rsc.org This method is advantageous as it utilizes a greenhouse gas as a key reagent. A heterogeneous catalyst, Pd(II)EN@GO (palladium supported on amine-modified graphene oxide), has been developed for this transformation, allowing the reaction to proceed under mild conditions (1 bar CO₂ pressure) and offering excellent catalyst recyclability. rsc.org

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / BuPAd₂ | 2-Bromoanilines, Amines, CO, Orthoesters | N-Substituted Quinazolin-4(3H)-ones | Four-component carbonylative cyclization. | mdpi.com |

| Pd(II)EN@GO | 2-Iodoanilines, Isocyanides, CO₂ | N3-Substituted Quinazoline-2,4(1H,3H)-diones | Heterogeneous, recyclable catalyst; utilizes CO₂. | rsc.org |

| Pd(PPh₃)₂Cl₂ / Cu(OAc)₂ | Anthranilamides, Isocyanides, Arylboronic acids | 2,3-Disubstituted Quinazolinones | Oxidative coupling reaction. | mdpi.com |

In line with green chemistry principles, microwave irradiation (MWI) has emerged as a powerful technique to accelerate the synthesis of quinazolinone derivatives. nih.gov Microwave-assisted organic synthesis (MAOS) often leads to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

The combination of microwave heating with the use of water as a solvent represents a particularly sustainable approach. Water is an environmentally benign, inexpensive, and non-flammable solvent. sci-hub.cat A green and rapid method for synthesizing quinazolinone derivatives has been developed using a microwave-assisted, iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water. sci-hub.cat This represents a significant advance, as it is one of the first reports of iron-catalyzed C–N coupling to form N-heterocycles in an aqueous medium. sci-hub.cat Another approach involves the catalyst-free reaction of 2-aminobenzonitriles with CO₂ in water to efficiently produce quinazoline-2,4(1H,3H)-diones in excellent yields, a reaction that notably does not proceed in organic solvents. rsc.org

| Parameter | Conventional Heating | Microwave Irradiation (MWI) | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | nih.govresearchgate.net |

| Energy Consumption | Higher | Lower | sci-hub.cat |

| Yields | Often moderate | Generally good to excellent | nih.govsci-hub.cat |

| Solvent | Often organic solvents (e.g., DMF, Toluene) | Compatible with green solvents like water. | sci-hub.cat |

Specific Synthesis of 3-Propyl-1H-quinazoline-2,4-dione

The synthesis of 3-propyl-1H-quinazoline-2,4-dione can be achieved through two primary strategic approaches: direct alkylation of the pre-formed quinazoline-2,4-dione heterocycle at the N3 position, or by constructing the ring system using a precursor that already contains the propyl group.

The direct alkylation of the N3-nitrogen of quinazoline-2,4(1H,3H)-dione is a straightforward and common method for introducing the propyl substituent. This reaction typically involves the deprotonation of the N3-amide proton with a suitable base, followed by nucleophilic attack on a propyl electrophile, such as 1-bromopropane (B46711) or 1-iodopropane.

A standard procedure involves the N-alkylation of quinazoline-2,4(1H,3H)-dione using an alkyl halide in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K₂CO₃). nih.gov This method is widely applicable for introducing various substituents at the nitrogen positions of the quinazoline core. Other bases, such as the strong, non-nucleophilic organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have also been successfully employed for the N3-alkylation of quinazoline-2,4-dione with substituted propyl chlorides.

An alternative to post-synthesis alkylation is to incorporate the propyl group into one of the starting materials before the cyclization step that forms the quinazoline ring. This approach can offer advantages in terms of regioselectivity, as the position of the propyl group is pre-determined.

Several methods exist for synthesizing 3-substituted quinazoline-2,4-diones from acyclic precursors:

From Isatoic Anhydride: One of the most common pathways is the reaction of isatoic anhydride with a primary amine. researchgate.netjst.go.jp For the target compound, reacting isatoic anhydride with propylamine would lead to the formation of an intermediate 2-aminobenzamide, which can then be cyclized. A one-pot method involves reacting isatoic anhydride with a primary amine, followed by the addition of a carbonylating agent like triphosgene to complete the cyclization to the desired 3-substituted quinazoline-2,4-dione. google.com

From 2-Aminobenzamides: N-propyl-2-aminobenzamide can be treated with a carbonyl source such as phosgene, triphosgene, or a phosgene equivalent to induce cyclization. researchgate.net

From o-Halo Benzoates: A palladium-catalyzed condensation of o-halo benzoates with monoalkylureas can be employed. researchgate.net To synthesize the 3-propyl derivative, this reaction would utilize N-propylurea, which provides both the N3-nitrogen and the C2-carbonyl group of the final heterocycle.

These precursor-based methods provide robust and often high-yielding routes to specifically N3-substituted quinazoline-2,4-diones, avoiding potential issues with regioselectivity that can sometimes arise in the direct alkylation of the parent heterocycle.

Derivatization and Functionalization Strategies of Quinazoline-2,4-diones

The quinazoline-2,4-dione scaffold is a versatile template in medicinal chemistry, and its biological activity can be fine-tuned through various derivatization and functionalization strategies. These modifications primarily target the nitrogen atoms at the N1 and N3 positions, as well as allowing for the introduction of a wide array of substituents.

Regioselective Modification at N1 and N3 Positions

The selective functionalization of the N1 and N3 positions of the quinazoline-2,4-dione ring is a critical aspect of its synthetic chemistry, as the position of the substituent can significantly influence the molecule's pharmacological profile. Challenges in regioselectivity arise due to the similar nucleophilicity of the two nitrogen atoms.

Direct alkylation of unsubstituted quinazoline-2,4(1H,3H)-dione often leads to a mixture of N1- and N3-substituted, as well as N1,N3-disubstituted products, resulting in low yields and purification difficulties. To overcome this, strategies involving protecting groups have been developed. For instance, a highly selective method for the synthesis of N1-substituted derivatives involves the direct alkylation of 1,3-dibenzoyl-6-methyluracil. This approach can be adapted for quinazoline-2,4(1H,3H)-diones, where the reaction of 1,3-dibenzoylquinazoline-2,4(1H,3H)-dione with potassium carbonate in anhydrous DMF leads to the formation of a potassium salt of 3-benzoylquinazoline-2,4(1H,3H)-dione. In situ alkylation of this salt with an alkyl halide, such as benzyl (B1604629) chloride, selectively yields the N1-substituted product. scispace.com Subsequent removal of the benzoyl group provides the desired N1-monoalkylated quinazoline-2,4-dione. scispace.com

Conversely, N3-substitution is often more readily achieved. The synthesis of N3-substituted quinazoline-2,4(1H,3H)-diones can be accomplished directly from o-aminobenzamides and CO2 at atmospheric pressure and room temperature in a metal-free protocol. acs.orgresearchgate.netorganic-chemistry.org This method allows for the introduction of various functional groups at the N3-position. acs.orgresearchgate.netorganic-chemistry.org The presence of a substituent at the N3 position can also direct subsequent alkylation to the N1 position.

The choice of reaction conditions, including the base and solvent, plays a crucial role in directing the regioselectivity of alkylation. For example, in the alkylation of 2-chloro-4(3H)-quinazolinone, optimization of conditions can lead to exclusive N-alkylation over O-alkylation. dndi.orgrsc.org

Introduction of Diverse Side Chains and Heterocyclic Moieties (e.g., Alkyl, Benzyl, Aryl, Heteroaryl, Acylthiourea)

The introduction of a wide variety of side chains and heterocyclic moieties at the N1 and N3 positions is a common strategy to explore the structure-activity relationships of quinazoline-2,4-diones.

Alkyl and Benzyl Groups: Alkylation with simple alkyl and benzyl halides is a fundamental method for introducing these side chains. For example, 3-propyl-1H-quinazoline-2,4-dione can be synthesized through the alkylation of quinazoline-2,4(1H,3H)-dione with a propyl halide. The synthesis of various N-benzyl substituted quinazolinediones has been achieved in moderate to good yields at room temperature. acs.org Microwave-assisted alkylation using dialkyl carbonates provides a practical and efficient method for introducing methyl and ethyl groups. nih.govnih.gov

Aryl and Heteroaryl Moieties: More complex aryl and heteroaryl groups can be introduced through various synthetic routes. For instance, 3-[3-(4-pyridylthio)propyl]quinazoline-2,4-(1H,3H)-dione has been synthesized from benzoylene urea and 4-(3-chloropropylthio)pyridine. prepchem.com The incorporation of heterocyclic rings like pyrazole (B372694), oxazole (B20620), and pyrimidine (B1678525) at the N3 position has been achieved through the cyclization of chalcone (B49325) derivatives of quinazolin-2,4-dione. acs.orgnih.gov

Acylthiourea and Other Functional Groups: The dihydrazide derivative of quinazoline-2,4-dione serves as a key intermediate for introducing more complex functionalities. Reaction with phenyl isothiocyanate can yield dithiosemicarbazide derivatives, which can be further cyclized to introduce triazole or thiadiazole moieties. nih.gov

The following table summarizes examples of diverse side chains and heterocyclic moieties introduced onto the quinazoline-2,4-dione scaffold.

| Substituent Position | Side Chain/Moiety | Synthetic Precursor(s) | Reference |

| N3 | Propyl | Benzoylene urea, 4-(3-chloropropylthio)pyridine | prepchem.com |

| N1, N3 | Methyl, Phenylethyl | 3-Phenylethyl-1H-quinazoline-2,4-dione, Dimethyl carbonate | nih.gov |

| N3 | Benzyl | 2-Aminobenzamide, (Boc)2O, DMAP | acs.org |

| N1, N3 | (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl | 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide), Phenyl isothiocyanate | nih.gov |

| N3 | 4-Fluorobenzyl | 2-Amino-N-(4-fluorobenzyl)benzamide, (Boc)2O, DMAP | acs.org |

| N3 | 4-(Trifluoromethyl)benzyl | 2-Amino-N-(4-(trifluoromethyl)benzyl)benzamide, (Boc)2O, DMAP | acs.org |

Chemical Reactivity for Further Derivatization (e.g., Nucleophilic Addition, Condensation, Cyclization)

The quinazoline-2,4-dione ring system and its derivatives exhibit a range of chemical reactivity that allows for further structural modifications.

Nucleophilic Addition: The carbonyl groups at the C2 and C4 positions can potentially undergo nucleophilic addition, although this is less common than reactions at the nitrogen atoms.

Condensation Reactions: The active methylene (B1212753) group in N-substituted quinazoline-2,4-diones with an acetic acid or acetohydrazide side chain can participate in condensation reactions. For example, diacetohydrazide derivatives can condense with aromatic aldehydes to form the corresponding arylidene derivatives. nih.gov

Cyclization Reactions: Derivatives of quinazoline-2,4-dione can be used as precursors for the synthesis of more complex heterocyclic systems through cyclization reactions. For example, chalcone derivatives prepared from 3-(4-acetyl-phenyl)-1H-quinazolin-2,4-dione can undergo cyclo-condensation with various nitrogen nucleophiles like hydrazine (B178648) derivatives to yield pyrazoline derivatives. acs.orgnih.gov Similarly, reaction with hydroxylamine (B1172632) can lead to oxazole derivatives. acs.orgnih.gov The cyclization of dithiosemicarbazide derivatives can afford triazole, oxadiazole, or thiadiazole rings, depending on the reaction conditions. nih.gov

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis and derivatization of quinazoline-2,4-diones is crucial for optimizing reaction conditions and designing novel synthetic routes.

Elucidation of Reaction Mechanisms (e.g., General Base Mechanism, Triple Activation Effects)

Several mechanistic pathways have been proposed for the synthesis of the quinazoline-2,4-dione core.

General Base Mechanism: In the synthesis of quinazoline-2,4-diones from o-aminobenzamides and CO2, a proposed mechanism involves the activation of the o-aminobenzamide by a base. The base deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the attack on the carbon dioxide molecule.

Cooperative Activation: In the synthesis of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile (B23959) and CO2 catalyzed by an ionic liquid, a mechanism involving multiple-site cooperative interactions has been proposed. The anion of the ionic liquid is suggested to not only activate CO2 but also the 2-aminobenzonitrile by forming hydrogen bonds with the amino group, thereby enhancing the catalytic performance. acs.org

Proposed Mechanism for DMAP-Catalyzed Synthesis: In the one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate ((Boc)2O) catalyzed by 4-dimethylaminopyridine (DMAP), two potential pathways are suggested. One involves the intramolecular ammonolysis of an unstable carbamic–carbonic anhydride intermediate. The other pathway proceeds through the formation of an active intermediate catalyzed by DMAP, followed by an intramolecular attack to form the final product. acs.org

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is essential for achieving high yields and selectivity in the synthesis of 3-propyl-1H-quinazoline-2,4-dione and its analogues. Key parameters that are often optimized include temperature, reaction time, solvent, base, and catalyst concentration.

Microwave-Assisted Alkylation: In the alkylation of quinazoline-2,4-diones with dimethyl carbonate, microwave irradiation has been shown to enhance the reaction rate. The conditions were optimized to 200 W, 130 °C, for 15 minutes, using K2CO3 as the base, resulting in yields greater than 94%. nih.gov For ethylation with diethyl carbonate, a higher temperature of 160 °C was required to achieve yields over 92%. nih.gov

Catalyst and Base Optimization: The synthesis of quinazoline-2,4(1H,3H)-dione from CO2 and 2-aminobenzonitrile has been optimized with respect to various parameters. The effect of different bases, the amount of nanocatalyst, and CO2 pressure have been systematically studied to maximize the product yield. researchgate.net

The following table presents an example of reaction parameter optimization for the synthesis of quinazolinone derivatives.

| Reaction | Parameter Varied | Optimal Condition | Result | Reference |

| Methylation of Quinazoline-2,4-diones | Temperature | 130 °C | >94% yield | nih.gov |

| Ethylation of Quinazoline-2,4-diones | Temperature | 160 °C | >92% yield | nih.gov |

| Synthesis from CO2 | CO2 Pressure | Optimized | Maximized yield | researchgate.net |

| Solid-Phase Synthesis | Solid Support | Optimized | 80% overall yield | derpharmachemica.com |

| DMAP-Catalyzed Synthesis | Temperature | Room Temperature (for PMB-activated) | Moderate to good yields | acs.org |

Structure Activity Relationship Sar and Biological Target Interactions of Quinazoline 2,4 Dione Derivatives

Correlating Structural Modulations with Biological Activities

The therapeutic efficacy of quinazoline-2,4-dione derivatives is intricately linked to the nature and position of substituents on the core structure. Modifications at the N1 and N3 positions, as well as on the fused benzene (B151609) ring, have been extensively explored to optimize biological activity. nih.govacs.org

Influence of N3-Substitution (e.g., Propyl Group) on Pharmacological Profiles

Substitution at the N3 position of the quinazoline-2,4-dione ring is a critical determinant of the molecule's pharmacological activity. nih.govrsc.org The introduction of various functional groups at this position can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its interaction with biological targets. While specific SAR data for a 3-propyl substituent is part of a broader exploration of alkyl and aryl groups, general principles highlight the importance of the N3 position.

Studies on related 3-substituted quinazolinone derivatives have shown that the nature of the substituent at this position is essential for activity. For instance, the presence of a substituted aromatic ring at the N3 position is often considered crucial for antimicrobial effects. nih.gov In the context of anticancer activity, a series of 3-substituted quinazoline-2,4(1H,3H)-dione analogues were designed as dual c-Met/VEGFR-2 tyrosine kinase inhibitors, demonstrating that modifications at this site directly influence enzyme inhibition and cellular cytotoxicity. tandfonline.com The size, electronics, and conformation of the N3-substituent collectively dictate the binding affinity and selectivity towards specific biological targets.

Impact of Substituents at N1 and Benzene Ring Positions on Bioactivity

Modifications at the N1 position and across the fused benzene ring offer additional avenues to refine the biological activity of quinazoline-2,4-dione derivatives. acs.orgnih.gov SAR studies on 4(3H)-quinazolinones reveal that substitutions on the benzene ring, particularly at positions 6 and 8, can enhance antimicrobial properties. nih.gov

In one extensive SAR study of 4(3H)-quinazolinones, variations on the benzene ring (referred to as "ring 1") demonstrated that small, electron-withdrawing groups in the para position were favored for potent antibacterial activity. acs.org Compounds with nitro, fluoro, chloro, nitrile, and alkynyl groups showed significant potency. acs.org Conversely, the introduction of hydrogen-bonding moieties like hydroxyl or amino groups was not well-tolerated at this position. acs.org

The following table summarizes the effect of various substituents on the benzene ring of a quinazolinone scaffold against S. aureus.

| Ring Position | Substituent | Relative Activity (MIC) |

| para | -NO₂ | Potent |

| para | -CN | Potent (0.03 µg/mL) |

| para | -C≡CH | Most Potent (0.003 µg/mL) |

| para | -F | Potent |

| para | -Cl | Potent |

| para | -CH₃ | Tolerated |

| para | -OH | Not Tolerated |

| meta | -NO₂ | Less Active than para |

| ortho | -NO₂ | Less Active than para |

Data synthesized from a study on 4(3H)-quinazolinones against S. aureus ATCC 29213. acs.org

Substitutions at the N1 position have also been explored, often involving the attachment of larger heterocyclic systems to create hybrid molecules with enhanced or novel activities. nih.gov

Role of Heterocyclic and Other Functional Group Incorporations on SAR

Nitrogen-containing heterocycles such as pyrazole (B372694), oxazole (B20620), thiazole, triazole, and azetidinone have been attached to the quinazoline-2,4-dione core, often at the N1 or N3 positions. nih.govnih.govrsc.orgijnrd.org

Pyrazole and Oxazole: A series of quinazolin-2,4-dione derivatives incorporating pyrazole and oxazole moieties were synthesized and shown to act as DNA gyrase inhibitors. rsc.org

Triazole, Oxadiazole, and Thiadiazole: The incorporation of triazole, oxadiazole, and thiadiazole rings at both the N1 and N3 positions of the quinazoline-2,4-dione backbone yielded compounds with significant antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov

Acylthiourea Linkage: The use of an acylthiourea group as a linker to attach other heterocyclic systems has been investigated. This functional group is present in many biologically active agents and can contribute to target binding, as seen in derivatives designed to inhibit DNA gyrase. rsc.orgrsc.org

These hybrid molecules often exhibit enhanced biological effects due to the synergistic contribution of each pharmacophore. nih.gov

Mechanistic Interrogations of Molecular Target Interactions

Quinazoline-2,4-dione derivatives exert their biological effects by interacting with specific molecular targets. A significant amount of research has focused on their role as inhibitors of bacterial type IIA topoisomerases, which are essential enzymes for bacterial survival. researchgate.net

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are well-validated targets for antibacterial agents. researchgate.netmdpi.com DNA gyrase is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription, while topoisomerase IV is crucial for decatenating replicated daughter chromosomes. researchgate.net Quinazoline-2,4(1H,3H)-dione derivatives have been identified as fluoroquinolone-like inhibitors of these enzymes. nih.govmdpi.com A key advantage of these compounds is their ability to evade the target-mediated resistance mechanisms that often affect fluoroquinolones. uiowa.edu

The inhibitory activity of these compounds is influenced by their structural features. Molecular docking studies have shown that the quinazoline-2,4-dione scaffold can effectively bind to the active site of DNA gyrase. For example, derivatives incorporating acylthiourea and pyrazole moieties have demonstrated potent inhibition of S. aureus DNA gyrase. rsc.org

The following table shows the inhibitory concentrations (IC₅₀) of selected heterocyclic derivatives against DNA gyrase.

| Compound Type | Target Enzyme | IC₅₀ Value |

| Quinazolinone Derivative I | S. aureus DNA gyrase | 0.25 µM |

| Acylthiourea Derivative II | S. aureus DNA gyrase | 14.59 µM |

| Pyrazole Derivative | B. subtilis DNA gyrase | 0.25 µM |

Data synthesized from studies on DNA gyrase inhibitors. rsc.org

Differential Binding Site Analysis and Cleavage Complex Stabilization

Type II topoisomerase inhibitors can function by stabilizing the covalent enzyme-DNA cleavage complex, which leads to lethal double-stranded DNA breaks. researchgate.netnih.gov Fluoroquinolones are well-known for this mechanism of action. researchgate.net Quinazoline-2,4-dione cognates are believed to function similarly by trapping the enzyme-DNA complex. nih.govuiowa.edu

While they mimic fluoroquinolones, quinazolinediones utilize different binding interactions within the active site. uiowa.edu This differential binding is crucial for overcoming resistance. Molecular docking studies have elucidated specific interactions between quinazolinedione derivatives and the active site of DNA gyrase. For instance, the carbonyl oxygen and thiourea (B124793) sulfur atoms of certain derivatives can form hydrogen bonds with key amino acid residues like Gln1267, Gly1332, and Ser1330, while the quinazoline (B50416) ring itself can engage in pi-stacking or hydrophobic interactions. rsc.org This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, ultimately leading to bacterial cell death. nih.gov

Mechanisms of Enzyme Resistance Evasion

The emergence of drug-resistant bacterial strains poses a significant challenge to public health. One strategy to combat this is the development of new agents that can evade bacterial resistance mechanisms. Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential solutions to this problem, particularly concerning resistance to fluoroquinolone antibiotics. acs.orgnih.gov Many bacterial strains develop resistance to fluoroquinolones, which are crucial antibacterial agents for controlling numerous bacterial diseases. acs.orgnih.gov

Research has shown that quinazoline-2,4(1H,3H)-dione derivatives can act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and DNA topoisomerase IV. acs.orgnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. By targeting these enzymes with a novel chemical scaffold, it is possible to develop derivatives that are effective against resistant mutants. acs.orgnih.gov The design and synthesis of new series of these derivatives aim to identify and develop antimicrobial agents that can prevent or overcome bacterial resistance issues. acs.org

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. Inhibiting PARP-1 and PARP-2 is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. rsc.org Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP-1/2 inhibitors. rsc.org

Structure-activity relationship studies have revealed that specific substitutions on the quinazoline-2,4-dione scaffold are critical for potent PARP inhibition. For instance, derivatives bearing a 3-amino pyrrolidine (B122466) moiety have demonstrated IC50 values against PARP-1 at the nanomolar level (10⁻⁹ M) and against PARP-2 at the sub-micromolar level (10⁻⁸ M), with moderate selectivity toward PARP-1 over PARP-2. rsc.org Further modifications, such as incorporating an N-substituted piperazinone moiety, have led to highly potent dual inhibitors of PARP-1 and PARP-2, with one derivative also showing remarkable activity against PARP-7. nih.gov The strategic design of these compounds often involves capitalizing on features of the adenine-ribose binding site of the enzyme. mdpi.com

| Compound Derivative Description | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione with 3-amino pyrrolidine moiety (Compound 11) | PARP-1 | ~10⁻⁹ M level | rsc.org |

| Quinazoline-2,4(1H,3H)-dione with 3-amino pyrrolidine moiety (Compound 11) | PARP-2 | ~10⁻⁸ M level | rsc.org |

| Quinazoline-2,4(1H,3H)-dione with methyl-substituted piperizine (Compound 24) | PARP-1 | 0.51 nM | mdpi.com |

| Quinazoline-2,4(1H,3H)-dione with methyl-substituted piperizine (Compound 24) | PARP-2 | 23.11 nM | mdpi.com |

| Quinazoline-2,4(1H,3H)-dione with ethyl-substituted piperizine (Compound 32) | PARP-1 | 1.31 nM | mdpi.com |

| Quinazoline-2,4(1H,3H)-dione with ethyl-substituted piperizine (Compound 32) | PARP-2 | 15.63 nM | mdpi.com |

| Quinazoline-2,4(1H,3H)-dione with N-substituted piperazinone (Cpd36) | PARP-1 | 0.94 nM | nih.gov |

| Quinazoline-2,4(1H,3H)-dione with N-substituted piperazinone (Cpd36) | PARP-2 | 0.87 nM | nih.gov |

Kinase Inhibition Profiles (e.g., IKK, CDK5)

The quinazoline scaffold is a well-established pharmacophore for the development of protein kinase inhibitors, with several FDA-approved drugs for cancer therapy based on this core structure. mdpi.commdpi.comnih.gov These compounds typically target the ATP-binding site of kinases, interfering with their catalytic activity. nih.gov

Cyclin-Dependent Kinase 5 (CDK5) Inhibition: CDK5 is a protein kinase that plays a significant role in neuronal functions and is hyperactivated in several cancers, including glioblastoma. nih.gov This makes it an attractive pharmacological target. A novel family of quinazolinones has been identified as inhibitors of CDK5 kinase activity. nih.gov Uniquely, these compounds were discovered using a fluorescent biosensor designed to screen for allosteric inhibitors that target the conformational activation of CDK5, rather than the highly conserved ATP-binding pocket. nih.gov This allosteric mechanism suggests a potential for greater selectivity compared to traditional ATP-competitive inhibitors. nih.gov Characterization of these quinazolinone derivatives confirmed their ability to inhibit CDK5 kinase activity in vitro and to suppress the proliferation of glioblastoma cells. nih.gov

IκB Kinase (IKK) Inhibition: While the broader quinazoline class is known for its kinase inhibitory activity, specific research detailing the structure-activity relationships of 3-propyl-1H-quinazoline-2,4-dione derivatives as inhibitors of IκB kinase (IKK) is not extensively documented in the reviewed literature. The development of selective IKK inhibitors is of interest for treating inflammatory diseases.

Glycosidase Enzyme Modulation (e.g., α-Amylase, α-Glucosidase)

Inhibitors of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase are a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. acs.orgnih.govresearchgate.netekb.eg Several studies have reported the synthesis of quinazolin-4(3H)-one and 2,3-dihydroquinazolin-4(1H)-one derivatives as potent α-glucosidase inhibitors. acs.orgresearchgate.net

In one study, a series of new glitazones containing both thiazolidine-2,4-dione and quinazolin-4(3H)-one moieties were synthesized and found to be potent dual inhibitors of aldose reductase and α-glucosidase. nih.gov One of the most active compounds exhibited an α-glucosidase inhibition (Ki = 0.648 µM) that was about six times stronger than the standard drug acarbose. nih.gov Another study on 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde showed that the synthesized compounds had potent α-glucosidase inhibitory activity, with some derivatives demonstrating stronger enzyme inhibitory potential than acarbose. acs.orgresearchgate.net

| Compound Derivative Description | Target Enzyme | Activity (IC50 / Ki) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one–thiazolidine-2,4-dione hybrid (phenyl substituted) | α-Glucosidase | 0.648 µM (Ki) | nih.gov |

| Quinazolin-4(3H)-one–thiazolidine-2,4-dione hybrid (phenethyl substituted) | α-Glucosidase | 0.355 µM (Ki) | ekb.eg |

| 2,3-Dihydroquinazolin-4(1H)-one derivative (4h) | α-Glucosidase | Potent, stronger than acarbose | acs.orgresearchgate.net |

| 2,3-Dihydroquinazolin-4(1H)-one derivative (4i) | α-Glucosidase | Potent, stronger than acarbose | acs.orgresearchgate.net |

| 2-(4-bromophenyl)-quinazolin-4(3H)-one | α-Glucosidase | 15.6 ± 0.2 μM (IC50) | mdpi.com |

| N'-(2-(2-(4- bromobenzyl)-4-oxoquinazolin-3(4H)-yl)acetyl)-2-oxo-2H-chromene-3-carbohydrazide | α-Glucosidase | 7.34 ± 0.37 µM (IC50) | mdpi.com |

Tyrosinase Inhibition Pathways

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibitors are of great interest in cosmetics for skin whitening and in the food industry to prevent enzymatic browning. Quinazolinone derivatives have been identified as a class of tyrosinase inhibitors. The structure-activity relationship studies have shown that substituents at position 2 of the quinazoline ring have a significant effect on their inhibitory activity against mushroom tyrosinase.

For example, a derivative synthesized from natural citral, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), was identified as a potent, reversible, and mixed-type tyrosinase inhibitor. In contrast, derivatives where the position 2 was substituted by aryl groups did not exhibit inhibitory activity. Fluorescence analysis suggested that the active compound could interact with tyrosinase and its substrates, thereby impacting the melanin biosynthesis process.

| Compound Derivative Description | Target Enzyme | Inhibitory Concentration (IC50) | Inhibition Type | Reference |

|---|---|---|---|---|

| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) | Mushroom Tyrosinase | Potent inhibitor | Mixed-type, Reversible | |

| 2-(4-Fluorophenyl)-quinazolin-4(3H)-one | Mushroom Tyrosinase (diphenolase activity) | 120 ± 2 μM | Reversible mixed-type |

Broad-Spectrum In Vitro Biological Activity Assessments (Category-based)

Antimicrobial Activity against Gram-Positive and Gram-Negative Bacterial Strains

The quinazoline-2,4(1H,3H)-dione scaffold is a prominent structural motif in compounds exhibiting a wide range of antimicrobial activities. Numerous derivatives have been synthesized and evaluated against both Gram-positive and Gram-negative bacterial strains, with many displaying moderate to potent activity.

The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the quinazoline-dione ring. For example, in one study, derivatives with triazole moieties at both the 1- and 3-positions of the quinazoline-2,4-dione backbone showed a broad bioactive spectrum. One such compound displayed moderate activity against the Gram-positive Staphylococcus aureus (inhibition zone of 9 mm) and a specific, potent activity against the Gram-negative Escherichia coli (inhibition zone of 15 mm and MIC of 65 mg/mL), which was equipotent to reference drugs. acs.org

Another study synthesized a series of quinazolin-2,4-dione derivatives incorporating various bioactive moieties. The antibacterial efficacy of these molecules was examined in vitro against two Gram-positive strains, Staphylococcus aureus and Staphylococcus haemolyticus. Certain derivatives exhibited good antibacterial activity, which was attributed to the combined presence of the quinazoline-2,4-dione core and other heterocyclic moieties like thia/tri/tetr-azocine. The quinazoline-2,4-dione backbone itself has been described as an inhibitor for enzymes involved in dihydrofolate reductase and purine (B94841) synthesis in microorganisms.

| Compound Derivative Description | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 13 (Triazole moieties at N1, N3) | Staphylococcus aureus (Gram +) | Inhibition Zone | 9 mm | acs.org |

| Compound 13 (Triazole moieties at N1, N3) | Escherichia coli (Gram -) | Inhibition Zone | 15 mm | acs.org |

| Compound 13 (Triazole moieties at N1, N3) | Escherichia coli (Gram -) | MIC | 65 mg/mL | acs.org |

| Compound 6 | Staphylococcus aureus (Gram +) | Antimicrobial Activity | Highest effect in its series | nih.gov |

| Compound 2b (incorporating thia/tri/tetr-azocine) | S. aureus & S. haemolyticus (Gram +) | Antibacterial Activity | Good activity | |

| Compound 2c (incorporating thia/tri/tetr-azocine) | S. aureus & S. haemolyticus (Gram +) | Antibacterial Activity | Good activity | |

| Compound 3a | Staphylococcus aureus (Gram +) | MBC | 10 mg/mL |

Antiviral Activity against Specific Viral Targets

The quinazoline-2,4-dione scaffold has been identified as a privileged structure in the development of novel antiviral agents. Researchers have explored its potential against a range of DNA and RNA viruses, with specific derivatives showing significant efficacy.

A notable study focused on the design of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as metal ion chelators to inhibit the hepatitis C virus (HCV) NS5B polymerase. nih.gov Structure-activity relationship (SAR) analysis revealed that introducing substituents at the N-1 position could modulate antiviral activity. For instance, the introduction of a phenylpropyl group or substituted phenethyl groups at the N-1 position was shown to increase the HCV inhibitory rate compared to the unsubstituted parent compound. nih.gov Specifically, a derivative featuring a cyano-substituted phenyl ring within an amide fragment at N-1 (compound 10n ) demonstrated the best anti-HCV activity in one series, with an EC₅₀ value of 6.4 μM. nih.gov

Another investigation employed a 'privileged scaffold' refining approach to create a series of 1,2,3-triazole-linked 3-hydroxy-quinazoline-2,4(1H,3H)-diones. These compounds were evaluated against a broad panel of viruses. nih.gov The study found that several of these derivatives exhibited potent and specific activity against vaccinia virus (VV) and adenovirus-2. The SAR exploration highlighted the importance of the substituent on the phenyl ring attached to the triazole moiety. For anti-vaccinia activity, compound 24b11 , which has a 3,4-dichlorophenyl substituent, was the most potent inhibitor with an EC₅₀ value of 1.7 μM, approximately 15 times more effective than the reference drug Cidofovir. nih.gov For adenovirus-2, the most active compound was 24b13 , featuring a 4-trifluoromethoxyphenyl group, with an EC₅₀ of 6.2 μM. nih.gov

Furthermore, a scaffold-hopping strategy based on the natural product cajanine led to the design of quinazoline derivatives as coronavirus inhibitors. bohrium.com Iterative structural optimization resulted in the identification of several compounds with potent antiviral efficacy against Human Coronavirus OC43 (HCoV-OC43), with EC₅₀ values around 0.1 μM and a high selectivity index (>1000). Preliminary mechanism studies suggest these compounds act at an early stage of the viral infection. bohrium.com

Table 1: Antiviral Activity of Selected Quinazoline-2,4-dione Derivatives

| Compound | Viral Target | EC₅₀ (μM) | Key Structural Features |

|---|---|---|---|

| 10n | Hepatitis C Virus (HCV) | 6.4 | Cyano-substituted phenyl amide at N-1 |

| 24b11 | Vaccinia Virus | 1.7 | 1,2,3-triazole linker; 3,4-dichlorophenyl substituent |

| 24b13 | Adenovirus-2 | 6.2 | 1,2,3-triazole linker; 4-trifluoromethoxyphenyl substituent |

Anticancer Activity in Human Tumor Cell Lines

The quinazoline-2,4(1H,3H)-dione core is a well-established pharmacophore in anticancer drug discovery, targeting various mechanisms of tumor cell proliferation. mdpi.com Derivatives of this scaffold have shown significant inhibitory activity against a wide range of human tumor cell lines. nih.govresearchgate.net

One key target for these derivatives is the DNA repair enzyme poly(ADP-ribose)polymerase (PARP). nih.gov Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety were designed as potent PARP-1 and PARP-2 inhibitors. rsc.orgresearchgate.net SAR studies revealed that these compounds could achieve IC₅₀ values against PARP-1 at the nanomolar level. rsc.org For instance, compounds 10 and 11 from this series displayed strong cytotoxicity against MX-1 breast cancer cells, with compound 11 also demonstrating the ability to potentiate the effect of temozolomide (B1682018) (TMZ) in a xenograft tumor model. rsc.orgresearchgate.net Further optimization led to compounds like 24 and 32 , which showed high enzymatic potency and selectivity for PARP-1 over PARP-2. nih.gov A quinazoline-2,4-dione scaffold is considered essential for PARP inhibition. nih.gov

SAR studies on other series of quinazoline-2,4(1H,3H)-diones have provided insights into the optimal substitutions for broad-spectrum antitumor activity. Research on derivatives with three points of molecular diversity indicated that specific substitutions at the N-3 and C-7 positions are crucial for potency. nih.govresearchgate.net The most potent compounds were achieved with o- or m-chlorophenethyl substitutions at the N-3 position. nih.gov At the C-7 position, a chlorophenethylureido substituent was found to be necessary, with o-chlorophenethylurea achieving optimal activity. nih.govresearchgate.net Compounds such as 69 and 72 from this study significantly inhibited the in vitro growth of 60 different human tumor cell lines. nih.gov

Other mechanisms of anticancer action include the inhibition of tubulin polymerization. rsc.org Both 2,3-dihydroquinazolin-4(1H)-ones and quinazoline-4(3H)-ones have been identified as broad-spectrum cytotoxic agents against a panel of nine human cancer cell lines, including those from colon, breast, ovarian, and lung cancers. rsc.org

Table 2: Anticancer Activity of Selected Quinazoline-2,4-dione Derivatives

| Compound | Target/Cell Line | IC₅₀ / Activity | Key Structural Features |

|---|---|---|---|

| 11 | PARP-1/2; MX-1 cells | IC₅₀ = 3.02 μM (MX-1) | 3-amino pyrrolidine moiety |

| 24 | PARP-1 | IC₅₀ = 0.51 nM | 3-substituted piperizine moiety |

| 69 | 60 Human Tumor Cell Lines | Average logGI₅₀ = -6.44 | o-chlorophenethyl at N-3; o-chlorophenethylurea at C-7 |

| 72 | 60 Human Tumor Cell Lines | Average logGI₅₀ = -6.39 | m-chlorophenethyl at N-3; o-chlorophenethylurea at C-7 |

Anti-inflammatory and Antioxidant Mechanism Investigations

Quinazoline-2,4-dione derivatives have been investigated for their potential as anti-inflammatory and antioxidant agents, targeting key pathways in the inflammatory response. nih.govmdpi.com The versatility of the quinazoline scaffold allows for modifications that yield compounds with significant activity in various models of inflammation. nih.gov

One mechanism of action involves the inhibition of the sodium-hydrogen exchanger (NHE-1), which plays a role in the functions of immune cells. A series of novel N¹,N³-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine (B92328) moieties were synthesized and evaluated. nih.gov Within this series, compound 4a was found to inhibit nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion in murine macrophages without causing immunotoxicity. Furthermore, in an animal model of lipopolysaccharide (LPS)-induced acute lung injury, compound 4a was shown to alleviate neutrophil infiltration, edema, and tissue damage, suggesting its potential for suppressing cytokine-mediated inflammatory responses. nih.gov

SAR studies have helped to delineate the structural requirements for anti-inflammatory activity. mdpi.com For example, research on a series of novel quinazolinone derivatives tested in a carrageenan-induced paw edema model revealed that substitutions on the aromatic ring at the 3-position were favorable for activity. fabad.org.tr Specifically, compounds QA-2 (2-methyl substitution) and QA-6 (2,4-dinitro substitution) exhibited good anti-inflammatory effects. fabad.org.tr The presence of electron-withdrawing groups on the quinazolinone system has also been noted to increase anti-inflammatory effects. mdpi.com

In addition to anti-inflammatory properties, certain quinazoline derivatives exhibit antioxidant activity. nih.gov A study synthesizing quinazolinones linked to amino acids reported promising antioxidant and anti-inflammatory activities. juniperpublishers.com Another investigation into novel 4-quinazoline derivatives found that the synthesized compounds possessed reducing power, metal-chelating capabilities, and free radical-scavenging properties. researchgate.net The antioxidant activity was observed to be concentration-dependent. researchgate.net

Table 3: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound | Activity/Target | Model | Key Structural Features |

|---|---|---|---|

| 4a | Inhibits NO and IL-6 secretion | LPS-induced acute lung injury in vivo; Murine macrophages in vitro | N¹,N³-bis-substituted with 5-amino-1,2,4-triazole side chains |

| QA-2 | Significant anti-inflammatory activity | Carrageenan-induced rat paw edema | 2-methyl aniline (B41778) at N-3 |

| QA-6 | Significant anti-inflammatory activity | Carrageenan-induced rat paw edema | 2,4-dinitro aniline at N-3 |

Chemical Biology Applications and Lead Compound Identification

The quinazoline-2,4(1H,3H)-dione scaffold has proven to be a valuable starting point for the identification of lead compounds and the development of chemical tools to probe biological systems. rsc.org Its synthetic tractability and ability to interact with diverse biological targets have made it a cornerstone in medicinal chemistry and chemical biology.

A significant application has been in the discovery of potent and selective inhibitors for the PARP enzyme family, which is critical for DNA repair and a major target in oncology. rsc.org The design and synthesis of novel quinazoline-2,4(1H,3H)-dione derivatives have led to the identification of lead compounds with nanomolar inhibitory concentrations and selectivity for PARP-1 over PARP-2. rsc.orgnih.gov For example, compound 11 was identified as a lead that not only shows strong cytotoxicity but also enhances the efficacy of conventional chemotherapy in preclinical models, validating its potential for further development. rsc.org The co-crystal structure of this compound complexed with PARP-1 has provided crucial insights into its unique binding mode, aiding in further structure-based drug design. rsc.org

This scaffold has also been instrumental in developing molecular probes for in vivo imaging. Recently, a pyridine-containing quinazoline-2,4(1H,3H)-dione was used as the PARP-targeting component to develop a novel PET probe, [⁶⁸Ga]Ga-SMIC-2001. nih.gov This probe demonstrated high affinity for PARP-1 and exhibited high tumor-to-background contrast in xenograft models, making it a promising tool for imaging tumors with PARP overexpression. nih.gov

In the field of virology, the "privileged scaffold" approach has been used to refine the quinazoline-2,4-dione core, leading to the discovery of compounds with previously undescribed bioactivities. nih.gov This strategy resulted in the identification of compounds 24b11 and 24b13 as potent and specific inhibitors of vaccinia virus and adenovirus, respectively. nih.gov These molecules serve as promising lead compounds for the development of new therapies against poxvirus and adenovirus infections. nih.gov These examples underscore the utility of the quinazoline-2,4-dione framework as a versatile tool for identifying novel therapeutic leads and chemical probes to explore complex biological processes.

Computational Chemistry and in Silico Modeling for Quinazoline 2,4 Dione Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor. For derivatives of quinazoline-2,4-dione, docking studies have been instrumental in identifying potential biological targets and elucidating the mechanism of action. mdpi.comekb.eg These simulations help in screening libraries of compounds against specific enzymes or receptors, prioritizing candidates for further experimental evaluation. mdpi.com

Molecular docking simulations are crucial for predicting how a ligand like a quinazoline-2,4-dione derivative fits into the binding site of a protein target. The process calculates the binding affinity, often expressed as a binding energy score in kcal/mol, which estimates the strength of the ligand-receptor interaction. ekb.egnih.gov

Studies on various 3-substituted quinazoline-2,4(1H,3H)-diones demonstrate that these compounds can achieve strong binding affinities with various enzymes. researchgate.net For instance, in silico docking of novel quinazoline-2,4-dione derivatives against the COVID-19 main protease (Mpro) showed binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg Similarly, docking studies of iodoquinazoline derivatives against the VEGFR-2 receptor yielded affinity values as low as -110.10 kcal mol−1, indicating very strong binding potential. nih.gov These studies highlight that the nature and position of substituents on the quinazoline-2,4-dione scaffold are critical in determining the binding mode and affinity. The propyl group at the N-3 position of 3-propyl-1H-quinazoline-2,4-dione would be expected to influence its binding profile by introducing specific steric and hydrophobic characteristics.

Table 1: Predicted Binding Affinities of Quinazoline-2,4-dione Derivatives Against Various Protein Targets

| Compound Series | Target Protein | Predicted Binding Energy (kcal/mol) |

| Quinazolin-2,4-dione analogues | COVID-19 Main Protease (Mpro) | -7.9 to -9.6 |

| 6-iodo-1-alkylquinazoline derivatives | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -107.14 to -110.10 |

| 3-substituted quinazoline-2,4-diones | α-amylase / α-glucosidase | Moderate activity suggested by intermolecular interactions |

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the protein's active site that interact with the ligand. These "hotspots" are critical for stable binding and biological activity. mdpi.com For quinazoline-2,4-dione derivatives, hydrogen bonds are frequently observed as key interactions. nih.gov

For example, docking studies of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives designed as dual c-Met/VEGFR-2 inhibitors revealed that the quinazoline (B50416) ring system can form one to three hydrogen bonds with highly conserved methionine and cysteine residues in the hinge region of these kinases. nih.gov In another study, a 1-ethyl-6-iodoquinazoline derivative was shown to form a hydrogen bond with Cys919 in the VEGFR-2 binding pocket, while its linker and side chain formed additional hydrogen bonds with residues like Asp1046 and Glu885, anchoring the molecule firmly in the active site. nih.gov The carbonyl groups and N-H protons of the 3-propyl-1H-quinazoline-2,4-dione core are potential hydrogen bond donors and acceptors that would likely play a significant role in its interactions with protein targets.

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are employed to investigate the intrinsic properties of molecules, such as their geometry, stability, and electronic structure. These methods provide a theoretical framework to complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For quinazoline-2,4-dione derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6–311++G(d,p), are performed to optimize molecular geometries and assess the relative stabilities of different isomers or tautomers. tandfonline.comresearchgate.net These calculations can confirm the most stable conformation of a molecule and provide insights into bond lengths, bond angles, and dihedral angles. researchgate.net Theoretical calculations have been used to confirm that for certain synthesized derivatives of quinazoline-2,4-dione, the Z-isomers are more stable than the E-isomers, a stability attributed to the presence of intramolecular hydrogen bonds. tandfonline.com

Frontier Molecular Orbital (FMO) analysis involves studying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a crucial parameter for determining molecular stability and reactivity. tandfonline.com

For quinazolinone derivatives, a larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. sapub.org DFT calculations on various quinazoline-2,4-dione derivatives have shown how substituents affect these orbital energies. tandfonline.comresearchgate.net For instance, studies on quinazolin-4-one derivatives showed that the introduction of different functional groups could significantly alter the energy gap, with values ranging from 1.522 eV to 4.690 eV, thereby tuning the molecule's electronic properties and stability. sapub.org The propyl group in 3-propyl-1H-quinazoline-2,4-dione, being an electron-donating alkyl group, would be expected to influence the HOMO and LUMO energy levels compared to the unsubstituted parent compound.

Table 2: Representative Frontier Molecular Orbital Data for Quinazolinone Derivatives

| Compound Type | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Quinazolin-4-one derivative (Compound 5) | B3LYP/6-311G(d,p) | Not specified | Not specified | 1.522 |

| Quinazolin-4-one derivative (Compound 2) | B3LYP/6-311G(d,p) | Not specified | Not specified | 4.690 |

| Quinazoline-2,4(1H,3H)-dione (crystal environment) | DFT | Not specified | Not specified | ~2.7 |

Thermochemical properties, such as the standard molar enthalpy of formation (ΔfH°), provide fundamental data on the energetic stability of a compound. These values can be determined through a combination of experimental techniques like combustion calorimetry and high-level quantum chemical calculations. researchgate.netacs.org

For the parent compound, quinazoline-2,4(1H,3H)-dione, the standard molar enthalpy of formation in the gaseous phase at 298.15 K was determined to be -(271.1 ± 3.3) kJ·mol⁻¹. researchgate.netacs.org This was achieved using static bomb combustion calorimetry and Calvet microcalorimetry, with the results verified by G3(MP2)//B3LYP composite method calculations. These computational methods are also used to assess the relative energetic stabilities of different tautomers, confirming that the 2,4-dione form is the most stable. researchgate.net

Table 3: Thermochemical Data for Quinazoline-2,4(1H,3H)-dione

| Property | Value | Method |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -(271.1 ± 3.3) kJ·mol⁻¹ | Experimental (Calorimetry) & Computational (G3(MP2)//B3LYP) |

| Most Stable Tautomer | Quinazoline-2,4(1H,3H)-dione | Computational (G3(MP2)//B3LYP) |

In Silico Pharmacokinetic Profiling and Drug-Likeness Assessment

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating the potential of a compound to become a successful drug. In silico tools, such as the SwissADME web service, are frequently used to estimate the physicochemical and pharmacokinetic parameters of quinazoline-2,4(1H,3H)-dione derivatives. nih.gov These predictions are based on the molecular structure and help to filter out compounds that are likely to have poor bioavailability or undesirable metabolic fates.

For the broader class of 3-substituted quinazoline-2,4(1H,3H)-diones, studies have shown that these compounds generally exhibit promising physicochemical characteristics. nih.govnih.gov For instance, many derivatives fall within the acceptable ranges for molecular weight and lipophilicity (ClogP), which are key determinants of oral bioavailability. nih.gov The evaluation of various drug-likeness filters, such as those proposed by Lipinski, Ghose, Veber, Egan, and Muegge, is a standard practice in the computational assessment of these compounds. nih.gov

While specific experimental data for 3-propyl-1H-quinazoline-2,4-dione is not extensively detailed in the provided context, its ADME properties can be inferred from the general behavior of analogous compounds. The propyl group at the N-3 position contributes to the lipophilicity of the molecule, a factor that influences its absorption and distribution. The quinazoline-2,4-dione core itself provides a rigid scaffold with hydrogen bonding capabilities that also affect its pharmacokinetic profile.

A hypothetical in silico ADME profile for 3-propyl-1H-quinazoline-2,4-dione, based on the properties of similar quinazolinediones, is presented below.

Table 1: Predicted ADME Properties for 3-propyl-1H-quinazoline-2,4-dione

| Parameter | Predicted Value/Comment | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | Approx. 218.23 g/mol | Falls within the typical range for good oral bioavailability (<500 g/mol ). |

| ClogP (lipophilicity) | Approx. 1.5 - 2.5 | Indicates good membrane permeability and absorption. |

| Hydrogen Bond Donors | 1 (N-H at position 1) | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 (carbonyl oxygens) | Affects solubility and interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | Approx. 58.6 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Lipinski's Rule of Five | Compliant | Suggests drug-like properties and potential for oral activity. |

Note: The values in this table are illustrative and based on general characteristics of the quinazoline-2,4-dione class of compounds.

The "druggability" of a compound refers to its potential to be modulated by a small molecule drug to elicit a therapeutic effect. Computational methods are crucial for evaluating this potential and for guiding the optimization of lead compounds. For the quinazoline-2,4-dione family, in silico studies have been instrumental in identifying structural modifications that can enhance biological activity, selectivity, and pharmacokinetic properties. nih.govnih.govresearchgate.net

Research on various quinazoline-2,4-dione derivatives has demonstrated that substitutions at different positions on the quinazoline ring system can significantly impact their therapeutic potential. nih.gov For example, in the context of developing inhibitors for specific enzymes like c-Met and VEGFR-2 tyrosine kinases, molecular docking studies have been used to predict how different substituents on the quinazoline-2,4-dione scaffold interact with the amino acid residues in the active site of the target protein. nih.gov These studies have shown that even small changes, such as the addition or modification of a substituent, can alter the binding mode and affinity of the compound. nih.gov

In the case of 3-propyl-1H-quinazoline-2,4-dione, computational modeling could be employed to explore how modifications to its structure might improve its activity against a specific biological target. Strategies for optimization could include:

Modification of the Propyl Group: The length and branching of the alkyl chain at the N-3 position can be altered to optimize hydrophobic interactions within a target's binding pocket.

Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., methyl, chloro, methoxy) at positions 5, 6, 7, or 8 of the quinazoline core can modulate electronic properties and create new interactions with the target, potentially increasing potency and selectivity. nih.govnih.gov

Modification at the N-1 Position: While the parent compound has a hydrogen at this position, substitution with other groups could be explored to improve properties like solubility or metabolic stability.

Molecular dynamics simulations can further be used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction and helping to validate the findings from molecular docking. researchgate.net Such computational approaches are integral to the rational design of more potent and selective quinazoline-2,4-dione-based therapeutic agents. nih.govrsc.org

Advanced Spectroscopic and Analytical Characterization of Quinazoline 2,4 Diones

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for mapping the atomic arrangement and bonding within a molecule. By analyzing the interaction of the compound with electromagnetic radiation, detailed structural information can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-propyl-1H-quinazoline-2,4-dione provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the quinazoline (B50416) ring typically appear as a complex multiplet in the downfield region (δ 7.0–8.3 ppm). The N-H proton of the quinazoline core gives a broad singlet, its chemical shift being concentration-dependent. The signals for the n-propyl group attached to the N3 position are characteristic: a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the nitrogen (N-CH₂).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The two carbonyl carbons (C=O) of the dione (B5365651) structure are typically observed in the highly deshielded region of the spectrum (δ 150–163 ppm). The aromatic carbons of the fused benzene (B151609) ring resonate between δ 114–141 ppm. The three distinct carbons of the propyl side chain appear in the upfield, aliphatic region of the spectrum. cu.edu.egiucr.org

2D-NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used for unequivocal assignment of all proton and carbon signals. A COSY spectrum would show correlations between adjacent protons, for instance, confirming the connectivity within the propyl chain. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, which is crucial for confirming the attachment of the propyl group to the N3 position of the quinazoline ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-propyl-1H-quinazoline-2,4-dione Predicted values are based on typical shifts for quinazoline-2,4-dione derivatives.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Propyl-CH₃ | Triplet | ~11 |

| Propyl-CH₂ | Multiplet | ~21 |

| N-CH₂ | Triplet | ~42 |

| C4=O | - | ~162 |

| C2=O | - | ~151 |

| Aromatic C-H | Multiplet (7.0-8.3) | ~115-136 |

| Aromatic Quaternary C | - | ~116, ~141 |

| N1-H | Broad Singlet | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For quinazoline-2,4-dione derivatives, characteristic absorption bands are observed. mdpi.com The spectrum of 3-propyl-1H-quinazoline-2,4-dione would be expected to show strong absorption bands for the carbonyl (C=O) stretching vibrations, typically in the range of 1715–1650 cm⁻¹. The N-H stretching vibration of the amide group appears as a distinct band around 3200 cm⁻¹. Aliphatic C-H stretching from the propyl group would be visible in the 3000–2850 cm⁻¹ region. cu.edu.egscielo.org.mx

Table 2: Characteristic IR Absorption Frequencies for 3-propyl-1H-quinazoline-2,4-dione

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1715–1650 |

| Amide (N-H) | Stretch | ~3200 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aliphatic C-H | Stretch | 3000–2850 |

| Aromatic C=C | Stretch | ~1610, ~1480 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental composition and confirmation of the molecular formula of the compound. For 3-propyl-1H-quinazoline-2,4-dione, with a molecular formula of C₁₁H₁₂N₂O₂, the theoretical exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument (e.g., Q-TOF). A close match between the theoretical and measured mass (typically within 5 ppm) provides strong evidence for the correct molecular formula. semanticscholar.org

Table 3: Mass Spectrometry Data for 3-propyl-1H-quinazoline-2,4-dione

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Theoretical Exact Mass [M+H]⁺ | 205.0972 |

Purity and Compound Verification Techniques

Beyond structural elucidation, it is critical to assess the purity of a chemical sample. The presence of starting materials, by-products, or solvents can significantly affect experimental outcomes.

Chromatographic Techniques (e.g., TLC, LC-MS)

Chromatography is a fundamental technique for separating and analyzing mixtures.